molecular formula C16H14N2 B6303288 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole CAS No. 2098260-59-2

2-(2-Pyridinyl)-5-benzyl-1H-pyrrole

Cat. No.: B6303288
CAS No.: 2098260-59-2
M. Wt: 234.29 g/mol
InChI Key: KJTMGEBAXDZKDQ-UHFFFAOYSA-N
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Description

2-(2-Pyridinyl)-5-benzyl-1H-pyrrole is a heterocyclic compound featuring a pyrrole core substituted with a pyridinyl group at the 2-position and a benzyl group at the 5-position. This structure combines aromatic and heteroaromatic motifs, making it a candidate for applications in medicinal chemistry and materials science. However, related compounds with analogous pyridinyl-pyrrole frameworks are synthesized via condensation or nucleophilic substitution, as seen in the cited studies .

Properties

IUPAC Name

2-(5-benzyl-1H-pyrrol-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c1-2-6-13(7-3-1)12-14-9-10-16(18-14)15-8-4-5-11-17-15/h1-11,18H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTMGEBAXDZKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole typically involves the formation of the pyrrole ring followed by the introduction of the pyridinyl and benzyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-pyridinecarboxaldehyde with benzylamine in the presence of a catalyst can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and catalyst concentration can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyridinyl)-5-benzyl-1H-pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings .

Scientific Research Applications

2-(2-Pyridinyl)-5-benzyl-1H-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole involves its interaction with molecular targets such as enzymes and receptors. The pyridine and pyrrole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity. The compound can modulate various biochemical pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Key Observations :

  • Substituents like methoxycarbonyl (compound 12) or bromophenyl (compound 39) reduce yields compared to simpler pyrrole derivatives, likely due to steric hindrance or electronic effects .
  • The benzyl group in this compound may offer enhanced stability compared to cyano-ethenylamino groups in compounds 12 and 13, which are prone to further cyclization .

Reactivity with Nucleophiles

Pyridinyl-pyrrole derivatives exhibit diverse reactivity with nucleophiles:

  • Barbituric acid: Reacts with cyano-ethenylamino precursors to form pyrimidinyl derivatives, suggesting that this compound could undergo similar annulation reactions .
  • 3-Bromoaniline: Forms arylaminopropenoates (e.g., compound 39) via nucleophilic substitution, highlighting the electrophilic character of the pyrrole core .

Spectroscopic and Physical Properties

  • IR Spectroscopy: The cyano group in compound 39 shows a characteristic stretch at 2180 cm⁻¹, a feature absent in the benzyl-substituted target compound .
  • Melting Points : Bromophenyl-substituted derivatives (e.g., compound 39) exhibit broad melting ranges (143–163°C), likely due to polymorphism or impurities, whereas methoxycarbonyl derivatives (12, 13) lack reported data .

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